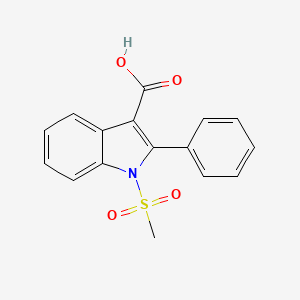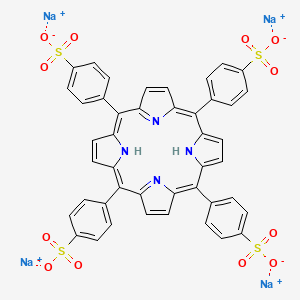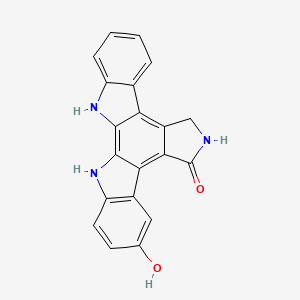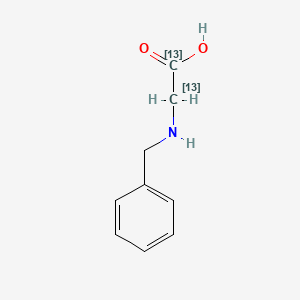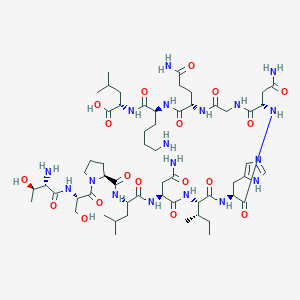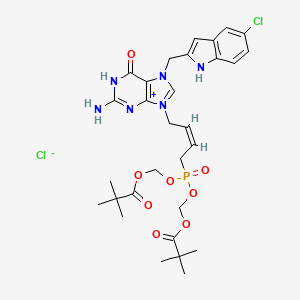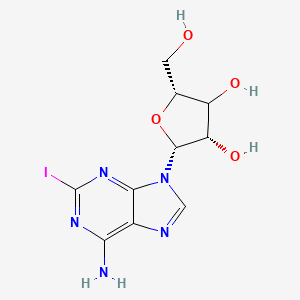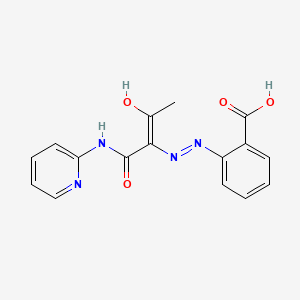
Alkyne-SNAP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alkyne-SNAP is a compound that belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Alkynes are hydrocarbons with the general formula (C_nH_{2n-2}). The simplest alkyne is acetylene (ethyne), with the molecular formula (C_2H_2). This compound is a specialized compound used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Alkyne-SNAP can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides or vinylic halides. This process involves the elimination of hydrogen halides from the dihalide compound using a strong base such as sodium amide in ammonia (NaNH₂/NH₃) . Another method involves the electrophilic addition of halogens to alkenes, followed by double elimination to form the alkyne .
Industrial Production Methods
Industrial production of alkynes, including this compound, often involves the use of calcium carbide. Calcium carbide reacts with water to produce acetylene, which can then be further processed to form more complex alkynes .
化学反応の分析
Types of Reactions
Alkyne-SNAP undergoes various chemical reactions, including:
Addition Reactions: Breaking the carbon-carbon triple bond to form two new single bonds.
Deprotonation: Formation of acetylide anions by removing a proton from a terminal alkyne using a strong base like sodium amide.
Oxidative Cleavage: Breaking the triple bond to form carboxylic acids using oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄).
Common Reagents and Conditions
Hydrogen Halides (HX): Used in addition reactions to form haloalkenes.
Sodium Amide (NaNH₂): Used in deprotonation reactions to form acetylide anions.
Ozone (O₃) or Potassium Permanganate (KMnO₄): Used in oxidative cleavage reactions.
Major Products
Haloalkenes: Formed from addition reactions.
Acetylide Anions: Formed from deprotonation reactions.
Carboxylic Acids: Formed from oxidative cleavage reactions.
科学的研究の応用
Alkyne-SNAP is widely used in scientific research due to its versatile chemical properties. Some applications include:
作用機序
The mechanism of action of Alkyne-SNAP involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are useful in various applications . The molecular targets and pathways involved include the formation of covalent bonds with azide-containing compounds, leading to the creation of complex molecular structures.
類似化合物との比較
Alkyne-SNAP can be compared with other alkynes such as acetylene (ethyne) and propyne. While all these compounds share the characteristic carbon-carbon triple bond, this compound is unique due to its specific functional groups that enable its use in click chemistry and other specialized applications .
Similar Compounds
Acetylene (Ethyne): The simplest alkyne with the formula (C_2H_2).
Propyne: An alkyne with the formula (C_3H_4), used in organic synthesis.
This compound stands out due to its enhanced reactivity and versatility in scientific research and industrial applications.
特性
分子式 |
C18H18N6O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]pent-4-ynamide |
InChI |
InChI=1S/C18H18N6O2/c1-2-3-4-14(25)20-9-12-5-7-13(8-6-12)10-26-17-15-16(22-11-21-15)23-18(19)24-17/h1,5-8,11H,3-4,9-10H2,(H,20,25)(H3,19,21,22,23,24) |
InChIキー |
LJNIWJCQOXKHLF-UHFFFAOYSA-N |
正規SMILES |
C#CCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
